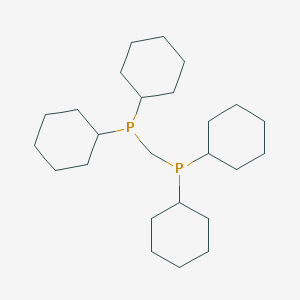

Bis(dicyclohexylphosphino)methane

描述

Significance and Role as a Diphosphine Ligand in Coordination Chemistry

The primary significance of bis(dicyclohexylphosphino)methane (dcpm) in coordination chemistry stems from its role as a bidentate diphosphine ligand. rsc.org Unlike many other diphosphine ligands, the defining feature of dcpm is its short, single-carbon methylene (B1212753) backbone. This structural constraint has profound implications for its coordination modes. While it can form a chelate ring with a single metal center, the resulting four-membered ring is highly strained. rsc.org Consequently, dcpm exhibits a strong propensity to act as a bridging ligand, simultaneously binding to two different metal centers. rsc.org

This bridging capability is of paramount importance as it allows for the rational construction of binuclear and polynuclear metal complexes. rsc.org By "locking" two metal atoms in close proximity, the dcpm ligand facilitates the study of bimetallic cooperativity, where the two metal centers act in concert to perform chemical transformations. rsc.org This has proven invaluable for modeling intermediates in heterogeneous catalysis and for designing novel homogeneous catalysts based on multinuclear complexes. rsc.org

The cyclohexyl groups attached to the phosphorus atoms impart both steric bulk and strong electron-donating (basic) properties to the ligand. wikipedia.org These characteristics are crucial for stabilizing metal centers, particularly those in low oxidation states, which are common in catalytic cycles. The ligand's steric hindrance can create a specific coordination environment around the metal, influencing the selectivity of catalytic reactions. Its strong basicity enhances the electron density on the metal center, which can promote key steps in catalysis, such as oxidative addition.

Due to these features, this compound is widely employed as a supporting ligand in a variety of important transition metal-catalyzed reactions. sigmaaldrich.comsigmaaldrich.com Its application spans numerous cross-coupling reactions that are fundamental to modern organic synthesis.

Catalytic Applications of this compound as a Ligand

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds between organoboranes and organohalides. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Buchwald-Hartwig Cross Coupling | Formation of carbon-nitrogen and carbon-oxygen bonds. | sigmaaldrich.comsigmaaldrich.com |

| Heck Reaction | Coupling of unsaturated halides with alkenes. | sigmaaldrich.comsigmaaldrich.com |

| Negishi Coupling | Reaction between an organozinc compound and an organohalide. | sigmaaldrich.comsigmaaldrich.com |

| Sonogashira Coupling | Coupling of terminal alkynes with aryl or vinyl halides. | sigmaaldrich.comsigmaaldrich.com |

| Stille Coupling | Coupling of organostannanes with organohalides. | sigmaaldrich.comsigmaaldrich.com |

| Homogeneous Hydrogenation | Reduction of unsaturated compounds using a soluble catalyst. | sigmaaldrich.comsigmaaldrich.com |

| Anti-Markovnikov Addition | Ruthenium-catalyzed addition reactions. | sigmaaldrich.comsigmaaldrich.com |

Current Research Landscape and Emerging Trends

The current research landscape for this compound extends beyond its established role in catalysis into the realm of materials science and supramolecular chemistry. A significant emerging trend is the use of dcpm to construct sophisticated multinuclear complexes with novel photophysical and sensory properties.

Recent studies have focused on the design and synthesis of dinuclear gold(I) thiolate complexes that incorporate dcpm as a bridging ligand. researchgate.netnih.gov These complexes have been shown to exhibit intriguing luminescent properties. For instance, one such complex displays an intense orange-red luminescence in the solid state, a phenomenon attributed to the close proximity of the two gold atoms (Au-Au interactions) enforced by the dcpm bridges. researchgate.netnih.gov This research opens avenues for developing new phosphorescent materials for applications in lighting and displays.

Furthermore, the strategic functionalization of these dcpm-containing gold complexes has led to the development of selective chemical sensors. researchgate.netnih.gov By incorporating urea (B33335) receptors into the ligand framework, researchers have created a complex that acts as a highly selective and sensitive sensor for the fluoride (B91410) anion. researchgate.netnih.gov The binding of fluoride triggers a dramatic color change from yellow to red, providing a clear visual signal. researchgate.netnih.gov This work highlights a trend towards creating "smart" materials where the dcpm ligand provides the structural foundation for advanced functionality.

Research Findings on Anion Sensing with a dcpm-Gold(I) Complex

| Finding | Details | Reference |

|---|---|---|

| Target Analyte | Fluoride anion (F⁻) | researchgate.netnih.gov |

| Sensing Mechanism | Binding of the anion to urea receptors on the complex, detected by a color change and spectroscopy. | researchgate.netnih.gov |

| Observed Selectivity | The sensor shows the highest affinity for fluoride, following the trend: F⁻ > AcO⁻ > H₂PO₄⁻ > Cl⁻ ≈ Br⁻ ≈ I⁻. | researchgate.netnih.gov |

| Significance | Demonstrates the potential for creating highly selective colorimetric sensors by modifying dcpm-based complexes. | researchgate.netnih.gov |

The ongoing exploration of this compound and its analogues underscores a broader trend in coordination chemistry: the deliberate design of ligands to control the assembly, reactivity, and functional properties of metal complexes. Research continues to leverage the unique steric and electronic properties of dcpm to build complex molecular architectures, pushing the boundaries from traditional catalysis to the development of advanced functional materials.

Structure

2D Structure

属性

IUPAC Name |

dicyclohexyl(dicyclohexylphosphanylmethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFLJHJHQKHZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347152 | |

| Record name | Bis(dicyclohexylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137349-65-6 | |

| Record name | Bis(dicyclohexylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dicyclohexylphosphino)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Dicyclohexylphosphino Methane Complexes

Preparation of Gold(I) Thiolate Complexes Incorporating Bis(dicyclohexylphosphino)methane

The synthesis of dinuclear gold(I) thiolate complexes containing the this compound (dcpm) ligand is a well-established method for creating molecules with interesting photophysical and anion-binding properties. A general approach involves the reaction of a gold(I)-dcpm precursor with a suitable thiolate ligand.

A series of dinuclear gold(I) thiolate complexes featuring urea (B33335) receptors has been successfully synthesized and characterized. nih.gov These complexes are designed to study anion-binding phenomena. The synthesis typically begins with the preparation of a digold(I) dichloride precursor, which then reacts with the desired thiol. For instance, the reaction of [Au₂(dcpm)Cl₂] with a thiolate ligand functionalized with a urea group in the presence of a base like sodium methoxide (B1231860) yields the target dinuclear gold(I) thiolate complex. The dcpm ligand bridges the two gold(I) centers, creating a stable framework.

The electronic environment of the urea moiety and the nature of the linker between the thiolate and the urea group have been shown to significantly influence the photophysical and anion-binding properties of these complexes. nih.gov For example, introducing an electron-withdrawing nitro group onto the urea-bearing component can lead to high selectivity and sensitivity for the fluoride (B91410) anion, indicated by a distinct color change from yellow to red. nih.gov The binding affinities of these complexes for various anions have been quantified using electronic absorption and ¹H NMR spectroscopy titration studies, which confirm a 1:1 binding model. nih.gov Some of these complexes exhibit intense, long-lived orange-red luminescence in the solid state and in a frozen glass state at 77 K, suggesting the presence of significant gold-gold (aurophilic) interactions. nih.gov

The transmetalation of a digold(I) complex, [Au₂Cl₂(dcpm)], with oligophenylene diboronic acids has also been reported to yield triangular macrocyclic complexes. researchgate.net This demonstrates the versatility of the [Au₂(dcpm)] unit in constructing complex supramolecular structures.

Table 1: Anion Binding Constants for a Dinuclear Gold(I) Thiolate Complex with a Nitro-Substituted Urea Receptor

| Anion | Binding Constant (K) in DMSO |

|---|---|

| F⁻ | High Affinity |

| AcO⁻ | Moderate Affinity |

| H₂PO₄⁻ | Lower Affinity |

| Cl⁻, Br⁻, I⁻ | Negligible Affinity |

Data derived from qualitative descriptions of anion selectivity trends. nih.gov

Synthesis of Polynuclear Copper(I) Complexes with this compound Bridging Ligands

This compound and its analogues, such as bis(diphenylphosphino)methane (B1329430) (dppm), are highly effective bridging ligands for the synthesis of polynuclear copper(I) complexes. Their ability to span two metal centers facilitates the formation of dimers, clusters, and coordination polymers with unique structural and reactive properties.

A common synthetic strategy involves the reaction of a copper(I) source, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate, [Cu(CH₃CN)₄][BF₄], with the diphosphine ligand in an appropriate solvent like dichloromethane (B109758). iucr.org The stoichiometry and the presence of other coordinating ligands can direct the assembly towards a specific nuclearity. For example, the reaction of [Cu(CH₃CN)₄][BF₄] with dppm and the rod-like 4,4'-bipyridine (B149096) ligand under a nitrogen atmosphere can produce a one-dimensional chain coordination polymer. iucr.org In this structure, two copper(I) ions are doubly bridged by two dppm ligands, and these dimeric units are then linked by 4,4'-bipyridine ligands, creating an extended chain. iucr.org

The resulting copper(I) centers in these polynuclear structures often adopt a trigonal-planar coordination geometry, which may be a consequence of the steric bulk of the phosphine (B1218219) ligands preventing further coordination. iucr.org The Cu···Cu distance within the doubly-bridged dppm unit is a key structural parameter; a distance of 3.732 (3) Å has been reported in one such chain complex. iucr.org

Furthermore, diphosphine ligands like dppm are crucial in the formation of copper(I) hydride clusters. A fluxional Cu₈H₆ cluster supported by dppm has been reported, highlighting the role of the ligand in stabilizing these reactive species. acs.org The synthesis of trinuclear copper hydride clusters, such as [Cu₃(μ₃-H)(μ₃-BH₄)((PPh₂)₂NH)₃]BF₄, has been achieved through the reaction of bis(diphenylphosphino)amine (a dppm analogue) with [Cu(MeCN)₄]BF₄ and NaBH₄. researchgate.net These findings underscore the importance of the diphosphine ligand framework in creating stable, polynuclear copper hydride structures.

Table 2: Selected Structural Data for a Polynuclear Copper(I)-dppm Complex

| Parameter | Value (Å) |

|---|---|

| Cu···Cu distance (bridged by 2 x dppm) | 3.732 (3) |

| Cu···Cu distance (bridged by 4,4'-bipyridine) | 11.138 (5) |

| Cu-P bond length range | 2.233 (2) - 2.252 (2) |

| Cu-N bond length range | 2.018 (5) - 2.022 (5) |

Data from a catena-poly[[copper(I)-bis[μ-bis(diphenylphosphino)methane-κ²P:P′]-copper(I)-μ-2,2′-bipyridine-κ²N:N′] bis(tetrafluoridoborate) dichloromethane 2.5-solvate]. iucr.org

Strategies for Ruthenium Complex Formation using this compound Ligands

The incorporation of this compound and related diphosphine ligands into ruthenium complexes can be achieved through several synthetic strategies, starting from various ruthenium precursors. The choice of strategy depends on the desired final complex, including its oxidation state, coordination number, and co-ligands.

Ligand Substitution on a Pre-formed Complex: A primary method is the direct substitution of labile ligands from a ruthenium precursor. For instance, mononuclear Ru(II) complexes of the type cis-[Ru(κ²-dppm)(bpy)Cl₂] (where bpy is 2,2'-bipyridine) can be prepared by reacting cis(Cl),cis(S)-[Ru(bpy)(dmso-S)₂Cl₂] with one equivalent of dppm in an alcoholic solvent. mdpi.comnih.gov The more labile dimethyl sulfoxide (B87167) (dmso) ligands are displaced by the chelating diphosphine. These resulting complexes can serve as precursors for further reactions, such as the synthesis of ruthenafuran complexes through reactions with alkynes. mdpi.com

Displacement of Carbonyl Ligands: Ruthenium carbonyl complexes are also common starting materials. In the complex [Ru(dppbz)(CO)₂Cl₂] (where dppbz is 1,2-bis(diphenylphosphino)benzene), both carbonyl ligands can be displaced by another equivalent of a diphosphine ligand to afford [Ru(dppbz)₂Cl₂]. nih.gov Similarly, the cluster Ru₃(CO)₁₂ can react with cyclopentadiene (B3395910) derivatives and phosphine ligands to generate various organometallic ruthenium complexes. acs.org

Synthesis from Ruthenium(II) Halide Precursors: A versatile starting material is RuCl₂(PPh₃)₃. The triphenylphosphine (B44618) ligands can be displaced by chelating diphosphines like dcpm. Subsequent or concurrent reaction with other ligands, such as carboxylates, can yield mixed-ligand complexes. For example, the reaction of RuCl₂(PPh₃)₃ with thallium trifluoroacetate (B77799) (TlO₂CCF₃) can produce Ru(O₂CCF₃)₂(PPh₃)₂, and similar pathways can be adapted for diphosphine ligands. tum.de

These strategies allow for the synthesis of a wide array of ruthenium-dcpm complexes with different geometries and co-ligands, which are often explored for their catalytic activity in reactions like transfer hydrogenation. tum.deacs.org

Table 3: Overview of Synthetic Strategies for Ruthenium-Diphosphine Complexes

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| cis(Cl),cis(S)-[Ru(bpy)(dmso-S)₂Cl₂] | dppm | cis-[Ru(κ²-dppm)(bpy)Cl₂] | mdpi.com |

| [Ru(dppbz)(CO)₂Cl₂] | dppbz | [Ru(dppbz)₂Cl₂] | nih.gov |

| RuCl₂(PPh₃)₃ | TlO₂CCF₃ | Ru(O₂CCF₃)₂(PPh₃)₂ | tum.de |

Coordination Chemistry of Bis Dicyclohexylphosphino Methane

Complexation with Gold(I) Centers: Mononuclear and Dinuclear Architectures

The coordination chemistry of bis(dicyclohexylphosphino)methane with gold(I) is marked by the formation of stable dinuclear complexes, where the dcpm ligand acts as a bridge between two gold centers. These structures are often stabilized by aurophilic (Au···Au) interactions, which can influence their photophysical properties.

This compound has been effectively employed in the synthesis of dinuclear gold(I) thiolate complexes. In these structures, the dcpm ligand spans two gold(I) centers, creating a stable framework. A series of dinuclear gold(I) thiolate complexes incorporating dcpm and urea (B33335) receptors have been designed and synthesized. researchgate.netrsc.orgrsc.org These complexes demonstrate the robust bridging capability of the dcpm ligand, which holds the two gold atoms in proximity, potentially facilitating Au···Au interactions. researchgate.netrsc.orgrsc.org The presence of such interactions is suggested by the photophysical properties of these complexes, such as the observation of intense, long-lived orange-red luminescence in the solid state for certain derivatives, which is significantly red-shifted compared to their solution-state emission. researchgate.netrsc.orgrsc.org

Table 1: Selected Dinuclear Gold(I) Complexes with Bridging this compound

| Complex | Ancillary Ligand | Key Feature | Reference |

| [Au₂(dcpm)(thiolate-urea-NO₂)₂] | Thiolate with nitro-substituted urea | High selectivity and sensitivity for F⁻ | researchgate.netrsc.org |

| [Au₂(dcpm)(thiolate-urea)₂] | Thiolate with unsubstituted urea | Anion selectivity follows anion basicity | researchgate.netrsc.org |

| [Au₂(dcpm)(thiolate-linker-urea)₂] | Thiolate with a different linker to urea | Intense orange-red luminescence in solid state | researchgate.netrsc.orgrsc.org |

Complexation with Copper(I) Centers: Polynuclear Frameworks

The interaction of this compound with copper(I) halides leads to the formation of a variety of polynuclear clusters with interesting structural and photoluminescent properties. The flexible yet sterically demanding nature of dcpm plays a crucial role in directing the assembly of these copper(I) frameworks.

In the presence of iodide ions, this compound readily bridges multiple copper(I) centers to form polynuclear clusters. A series of such complexes, including Cu₂(dcpm)₂(CH₃CN)₂₂, Cu₂(dcpm)₂₂, [(CuI)₃(dcpm)₂], [(CuI)₄(dcpm)₂], and [(CuI)₂(dcpm)₂], have been synthesized and structurally characterized. bohrium.com In these structures, the dcpm ligand consistently adopts a bridging coordination mode, linking two copper atoms. This bridging leads to the formation of various cluster cores, from simple dinuclear species to more complex tri- and tetranuclear frameworks. bohrium.com The shortest Cu--Cu distance observed in this series was 2.475(1) Å in the trinuclear cluster [(CuI)₃(dcpm)₂], indicative of significant cuprophilic interactions. bohrium.com

Table 2: Polynuclear Copper(I) Iodide Complexes with Bridging this compound

| Complex | Formula | Cu--Cu Distance (Å) | Key Feature | Reference |

| 1 | Cu₂(dcpm)₂(CH₃CN)₂₂ | - | Dinuclear, phosphorescent at 460 nm | bohrium.com |

| 2 | Cu₂(dcpm)₂₂ | - | Dinuclear, emits at 377 and 474 nm | bohrium.com |

| 3 | [(CuI)₃(dcpm)₂] | 2.475(1) | Trinuclear, phosphorescent at 626 nm | bohrium.com |

| 4 | [(CuI)₄(dcpm)₂] | - | Tetranuclear, phosphorescent at 590 nm | bohrium.com |

| 5 | [(CuI)₂(dcpm)₂] | - | Dinuclear, phosphorescent at 456 nm | bohrium.com |

Other Metal Complexation Studies Involving this compound

Beyond gold and copper, this compound forms stable complexes with a range of other transition metals, showcasing its versatility as a ligand.

The reaction of NiCl₂·6H₂O with dcpm results in the formation of a monomeric, four-coordinate, diamagnetic complex, [NiCl₂(dcpm)]. researchgate.net This square-planar complex can be further utilized as a precursor for the synthesis of other nickel complexes. For instance, the reaction of Ni(NO₃)₂·6H₂O with dcpm in ethanol (B145695) yields the square planar complex Ni(dcpm)₂₂. researchgate.net

Furthermore, reduction of the [NiCl₂(dcpm)] complex with reagents like n-butyltin hydride (nBu₃SnH) leads to the formation of an air-sensitive 'A-frame' dinuclear nickel(I) complex, [Ni₂Cl₂(μ-dcpm)₂(μ-H)]. researchgate.net In this complex, the two nickel atoms are bridged by two dcpm ligands and a hydride ligand, with a Ni-Ni bond distance of 2.904(3) Å, which suggests the absence of a direct metal-metal bond. researchgate.net A related reaction involving the reduction of [NiCl₂(dcpm)] with excess lithium hydride at elevated temperatures produces a bridging phosphido nickel complex, [Ni₂(μ-PCy₂)₂(PCy₂Me)₂], which features a Ni-Ni single bond with a distance of 2.3910(8) Å. researchgate.net

In addition to nickel, a derivative of dcpm has been used to synthesize a complex with the lanthanide element erbium. The ligand 2,6-bis[(dicyclohexyl)phosphino-methyl]pyridine N,P,P'-trioxide forms a stable 1:1 coordination complex with Er(NO₃)₃. osti.gov In this complex, the erbium(III) ion is chelated by the tridentate ligand and three bidentate nitrate (B79036) groups. osti.gov

Ruthenium Complexes

The coordination chemistry of this compound (dcpm) with ruthenium has been explored, leading to the synthesis and characterization of several distinct complexes. The bulky and electron-rich nature of the dicyclohexyl substituents on the phosphorus atoms significantly influences the structure and reactivity of these ruthenium complexes.

Research has shown that the reaction of ruthenium precursors with dcpm can yield monomeric complexes with varying coordination geometries and stoichiometries. A notable example is the synthesis of trans-RuCl₂(dcpm)₂. researchgate.net In this complex, the ruthenium atom is in an octahedral coordination environment, bonded to two chelating dcpm ligands and two trans-chloro ligands. researchgate.net The synthesis of this compound can be achieved through the reaction of RuCl₂(DMSO)₄ with dcpm. acs.org The reaction course with dcpm is notably different from that with its ethyl-bridged analogue, 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe), which under similar conditions can lead to hydrido-ruthenium species. acs.org

The formation of hydrido-ruthenium complexes with dcpm has also been reported. Specifically, trans-RuHCl(dcpm)₂ can be formed, highlighting the versatility of the dcpm ligand in stabilizing different types of ruthenium centers. acs.org The specific product obtained, whether the dichloro or the hydridochloro complex, is dependent on the reaction conditions. acs.org

In addition to mononuclear complexes, this compound has been utilized as a ligand in ruthenium cluster chemistry. The cluster complex [Ru₃(CO)₁₀(dcpm)] has been synthesized and has demonstrated catalytic activity in the hydroformylation of alkenes. core.ac.uk

The structural and reactive properties of these complexes are of significant interest in the field of organometallic chemistry and catalysis. The steric bulk of the cyclohexyl groups and the flexibility of the methylene (B1212753) bridge in the dcpm ligand play a crucial role in determining the coordination environment around the ruthenium center and, consequently, the catalytic activity of the resulting complexes. researchgate.netacs.org

Detailed research findings on selected ruthenium complexes containing this compound are summarized in the table below.

| Compound Name | Formula | Coordination Geometry | Key Findings |

| trans-Dichlorobis(this compound)ruthenium(II) | trans-RuCl₂(dcpm)₂ | Octahedral | The Ru atom is coordinated to two chelating dcpm ligands and two trans chloro ligands. researchgate.net |

| trans-Hydridochlorobis(this compound)ruthenium(II) | trans-RuHCl(dcpm)₂ | Octahedral | Formed depending on reaction conditions, showcasing the ligand's ability to stabilize hydride species. acs.org |

| Decacarbonyl(this compound)triruthenium(0) | [Ru₃(CO)₁₀(dcpm)] | Cluster | Shows catalytic activity in the hydroformylation of ethylene (B1197577) and propylene. core.ac.uk |

Catalytic Applications of Bis Dicyclohexylphosphino Methane Complexes

Cross-Coupling Reactions Catalyzed by Bis(dicyclohexylphosphino)methane Ligated Systems

Palladium complexes incorporating the this compound ligand have proven to be robust catalysts for a range of cross-coupling reactions. The bulky and electron-donating nature of the dcpm ligand enhances the reactivity of the palladium center, facilitating crucial steps in the catalytic cycle such as oxidative addition and reductive elimination. This has led to the development of highly efficient catalytic systems for reactions that are fundamental to the construction of diverse organic molecules.

Regioselective Suzuki Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The use of this compound as a ligand in these reactions can impart high activity and, in certain cases, control the regioselectivity of the coupling, which is particularly valuable when working with substrates bearing multiple reactive sites.

Research has shown that palladium catalysts supported by phosphine (B1218219) ligands are effective for Suzuki-Miyaura cross-coupling reactions. numberanalytics.comuwindsor.ca The choice of ligand is critical in influencing the outcome of the reaction, including the yield and selectivity. In the context of dihalogenated heteroarenes, the ligand can influence which halogen is preferentially substituted. organic-chemistry.org For instance, in the coupling of 2,4-dibromopyridine, certain palladium catalyst systems have shown unusual C4 site-selectivity. organic-chemistry.org

Table 1: Examples of Regioselective Suzuki Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Product(s) | Yield (%) | Reference |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Chloro-4-phenylpyrimidine | Good | thieme-connect.de |

| 2 | 2,4-Dibromopyridine | 4-Methoxyphenyl-boronic acid | immob-Pd₃Cl₂ | 4-(4-Methoxyphenyl)-2-bromopyridine | - | organic-chemistry.org |

| 3 | 1,4-Dihydroxy-9H-fluoren-9-one bis(triflate) | Arylboronic acids | - | 1,4-Diaryl-9H-fluoren-9-ones | 86-98 | researchgate.net |

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides. organic-chemistry.orgrsc.org The selection of the phosphine ligand is critical for the efficiency of the palladium catalyst. sioc-journal.cn this compound has been identified as a suitable ligand for this transformation. libretexts.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to form the desired arylamine. wuxiapptec.com The bulky and electron-rich nature of dcpm facilitates these steps, leading to efficient C-N bond formation. Research has explored various palladium precatalysts and biaryl phosphine ligands to optimize this reaction for a wide range of substrates, including aliphatic and aromatic amines. nih.govnih.govillinois.edu While the use of dcpm is noted, specific data tables detailing its performance in Buchwald-Hartwig aminations are not explicitly provided in the search results. However, the general applicability of bulky phosphine ligands in these reactions is well-documented. nih.gov

Table 2: Examples of Buchwald-Hartwig Cross-Coupling

| Entry | Aryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |

| 1 | Aryl Chlorides | Primary/Secondary Amines | BippyPhos/[Pd(cinnamyl)Cl]₂ | Arylated Amines | - | researchgate.net |

| 2 | Aryl Halides | Aliphatic/Aromatic Amines | Pd(I) dimer with biaryl phosphine ligands | Arylated Amines | - | organic-chemistry.org |

| 3 | (Hetero)aryl Chlorides | NH Indoles | BippyPhos/[Pd(cinnamyl)Cl]₂ | N-Arylindoles | - | researchgate.net |

Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental transformation for the formation of substituted alkenes. libretexts.orgyoutube.com The nature of the phosphine ligand plays a crucial role in the catalytic activity and selectivity of the Heck reaction. nih.gov this compound is recognized as a suitable ligand for palladium in this reaction. libretexts.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the organic halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product. libretexts.orglibretexts.org The use of bulky and electron-donating phosphine ligands like dcpm can enhance the efficiency of these steps. While general information on the Heck reaction is available, specific research findings detailing the use of dcpm with comprehensive data on substrates, products, and yields were not explicitly found in the provided search results.

Table 3: Examples of Heck Reaction

| Entry | Aryl Halide | Alkene | Catalyst System | Product | Yield (%) | Reference |

| 1 | Iodobenzene | Styrene | PdCl₂ / KOAc | Stilbene | - | libretexts.org |

| 2 | Aryl Bromides | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salts | Substituted Stilbenes | - | nih.gov |

| 3 | Aryl Halides | Alkenes | Pd(II)-SPO ligated complex | Coupled Products | Excellent | researchgate.net |

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate, providing another effective route to carbon-carbon bond formation. organic-chemistry.orgwikipedia.org The reaction typically requires activation of the organosilane with a fluoride (B91410) source or a base. organic-chemistry.orgorganic-chemistry.org this compound has been identified as a suitable ligand for palladium in Hiyama coupling reactions. libretexts.org

The mechanism of the Hiyama coupling involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the activated organosilane, and subsequent reductive elimination to yield the coupled product. wikipedia.org The electronic and steric properties of the phosphine ligand are crucial for the efficiency of the catalytic cycle. While the applicability of dcpm is known, specific research articles with detailed data tables for Hiyama couplings using a Pd-dcpm catalyst system were not found in the provided search results.

Table 4: Examples of Hiyama Coupling

| Entry | Organic Halide | Organosilane | Catalyst System | Product | Yield (%) | Reference |

| 1 | Aryl Halides | Organosilanes | Palladium / Fluoride or Base | Biaryls | - | wikipedia.orgorganic-chemistry.org |

| 2 | Aryl Vinylsilanes | Aryl Halides | Palladium | Biaryl compounds | Good | sioc-journal.cn |

| 3 | Arylsilanes | Unactivated secondary alkyl halides | Copper / Multiligand | Coupled Products | - | rsc.org |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. nih.govwikipedia.org This reaction is highly valued for its ability to form carbon-carbon bonds with a wide range of functional group tolerance. The use of this compound as a ligand for palladium in Negishi couplings has been noted. libretexts.org

The catalytic cycle proceeds through oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the organozinc reagent, and reductive elimination to afford the cross-coupled product. wikipedia.org The choice of ligand significantly influences the catalyst's activity and selectivity. While the suitability of dcpm is established, detailed research findings and data tables for Negishi couplings specifically employing a Pd-dcpm catalyst system were not available in the provided search results.

Table 5: Examples of Negishi Coupling

| Entry | Organic Halide | Organozinc Reagent | Catalyst System | Product | Yield (%) | Reference |

| 1 | Aryl Bromides/Chlorides | Secondary Alkylzinc Halides | Pd(OAc)₂ / CPhos | C(sp³)-C(sp²) Coupled Products | High | nih.gov |

| 2 | Aryl Halides | Organozinc Compounds | Nickel or Palladium / Ligand | C-C Coupled Products | - | wikipedia.org |

| 3 | 2,4-Dichloropyridines | Organozinc Reagents | Pd / IPr | C4-Alkylated/Arylated Pyridines | Good | nih.gov |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a powerful method for the synthesis of substituted alkynes. organic-chemistry.orgwikipedia.org this compound has been identified as a suitable ligand for the palladium catalyst in this reaction. libretexts.org

Table 6: Examples of Sonogashira Coupling

| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 1 | Aryl/Heteroaryl Halides | Phenylacetylene | Nanosized MCM-41 Anchored Pd-Bipyridyl Complex / CuI / PPh₃ | Di-substituted Alkynes | High | nih.gov |

| 2 | Aryl Halides | Terminal Alkynes | Palladium / Copper(I) cocatalyst / Amine base | Substituted Alkynes | - | organic-chemistry.orgwikipedia.org |

| 3 | Aryl Chlorides | Terminal Alkynes | Pd(CH₃CN)₂Cl₂ / cataCXium A / Cs₂CO₃ | Coupled Products | Good to Excellent | researchgate.net |

Stille Coupling

Homogeneous Hydrogenation Reactions Mediated by Ruthenium/Bis(dicyclohexylphosphino)methane Catalysts

Homogeneous hydrogenation, a process catalyzed by soluble metal complexes, is a fundamental reaction in organic synthesis. nih.gov Ruthenium complexes, in particular, are effective catalysts for the hydrogenation of various unsaturated compounds, including alkenes. nih.govresearchgate.net The catalytic activity of these ruthenium complexes is often modulated by the phosphine ligands attached to the metal center. While this compound is a known phosphine ligand in ruthenium chemistry, detailed research studies with specific data tables on the homogeneous hydrogenation of a range of substrates catalyzed by a Ru/dcpm system are not extensively documented in the available literature. Research has been conducted on ruthenium(II)-arene complexes with other diphosphine ligands like diphenylphosphinomethane (dppm) for the hydrogenation of styrene. researchgate.net

Anti-Markovnikov Addition Reactions Catalyzed by Ruthenium/Bis(dicyclohexylphosphino)methane Systems

Ruthenium complexes incorporating this compound (dcpm) have demonstrated significant efficacy in catalyzing anti-Markovnikov addition reactions, providing routes to products with high regioselectivity.

A notable application is the stereoselective anti-Markovnikov addition of thioamides to terminal alkynes. nih.govruhr-uni-bochum.de A catalyst system generated in situ from bis(2-methallyl)-cycloocta-1,5-diene-ruthenium(II) and a phosphine ligand can efficiently catalyze this transformation to yield thioenamides. nih.gov The choice of the phosphine ligand is critical in controlling the stereoselectivity of the product. While using tri(n-octyl)phosphine predominantly forms the (E)-isomers, the use of this compound as the ligand preferentially leads to the formation of the (Z)-configured thioenamides. nih.govruhr-uni-bochum.de This reaction proceeds with exclusive formation of the anti-Markovnikov addition product. nih.gov For the synthesis of (Z)-thioenamides, a combination of the ruthenium source, this compound, and potassium t-butoxide has been shown to be effective, producing the desired products in reasonable yields. ruhr-uni-bochum.de

The following table summarizes the results for the Ru/dcpm catalyzed anti-Markovnikov addition of various thioamides to terminal alkynes to produce (Z)-thioenamides.

Table 1: Ruthenium/Bis(dicyclohexylphosphino)methane-Catalyzed Anti-Markovnikov Addition of Thioamides to Alkynes

| Thioamide Substrate | Alkyne Substrate | Product (Z-Thioenamide) | Yield (%) | Z/E Ratio |

|---|---|---|---|---|

| Thioacetamide | 1-Hexyne | (Z)-N-(Hex-1-en-1-yl)ethanethioamide | 75 | >98:2 |

| Thiobenzamide | 1-Hexyne | (Z)-N-(Hex-1-en-1-yl)benzenecarbothioamide | 82 | >98:2 |

| Thioacetamide | Phenylacetylene | (Z)-N-(2-Phenylethen-1-yl)ethanethioamide | 78 | >98:2 |

Furthermore, ruthenium catalysts with dcpm have been employed in the anti-Markovnikov addition of amides to terminal alkynes to synthesize enamides. organic-chemistry.org Two complementary protocols can be used to selectively obtain either the E or the Z isomers. For the synthesis of Z-enamides, a catalyst system of [Ru(methallyl)2(cod)] with this compound (Cy2PCH2PCy2) and water has been shown to achieve high Z-selectivity. organic-chemistry.org

Table 2: Ruthenium/Bis(dicyclohexylphosphino)methane-Catalyzed Anti-Markovnikov Addition of Amides to Alkynes

| Amide Substrate | Alkyne Substrate | Product (Z-Enamide) | Yield (%) | Z/E Ratio |

|---|---|---|---|---|

| 2-Pyrrolidinone | 1-Octyne | (Z)-1-(Oct-1-en-1-yl)pyrrolidin-2-one | 88 | 95:5 |

| Caprolactam | 1-Octyne | (Z)-1-(Oct-1-en-1-yl)azepan-2-one | 91 | 96:4 |

| 2-Pyrrolidinone | Phenylacetylene | (Z)-1-(2-Phenylethen-1-yl)pyrrolidin-2-one | 85 | >98:2 |

Advanced Spectroscopic and Structural Characterization Techniques for Bis Dicyclohexylphosphino Methane Complexes

X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation

In dinuclear gold(I) complexes bridged by dcpm ligands, for instance, X-ray diffraction has been instrumental in revealing the presence and nature of aurophilic interactions—weak attractive forces between the gold centers. For example, the crystal structure of β-Au₂(μ-dppm)₂Br₂·2CH₂Cl₂ shows a centrosymmetric structure with two three-coordinate gold(I) ions in close proximity, with an Au···Au distance of 3.0771(4) Å, indicative of an aurophilic interaction. acs.org The P-Au-P angle in this complex is significantly larger than the P-Au-Br angle, a common feature in such structures. acs.org

Furthermore, X-ray crystallography has been used to characterize a variety of coordination modes for the dcpm ligand, including both chelating and bridging arrangements. In a series of platinum(II) complexes, the structural characteristics were determined for various derivatives, showcasing the versatility of the dppm ligand in forming different molecular architectures. acs.org Similarly, studies on lanthanide trichloride (B1173362) complexes with bis(diphenylphosphino)methane (B1329430) dioxide (dppmO₂), a related ligand, have demonstrated how the coordination number and geometry change along the lanthanide series, a trend driven by the decreasing ionic radii of the lanthanide cations. mdpi.comsoton.ac.uk These studies revealed square antiprismatic, distorted pentagonal bipyramidal, and cis-octahedral geometries. mdpi.comsoton.ac.uk

The following table summarizes key crystallographic data for selected dcpm and related phosphine (B1218219) ligand complexes:

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| β-Au₂(μ-dppm)₂Br₂·2CH₂Cl₂ | Orthorhombic | Pbcn | Centrosymmetric dimer, Au···Au distance of 3.0771(4) Å | acs.org |

| Pt(phen)(dppm)₂ | Monoclinic | C2/c | N^N' derivative | acs.org |

| Pt(phq)(dppm) | Triclinic | P1̄ | C^N derivative | acs.org |

| Pt(phpy)(dppm) | Triclinic | P1̄ | C^N derivative | acs.org |

| [Pt(bph)(dppm)] | Monoclinic | P2₁/c | C^C' derivative | acs.org |

| [Ce(dppmO₂)₄]Cl₃ | - | - | Square antiprismatic cation | mdpi.comsoton.ac.uk |

| [Yb(dppmO₂)₃Cl]Cl₂ | - | - | Distorted pentagonal bipyramidal structure | mdpi.comsoton.ac.uk |

| [Lu(dppmO₂)₂Cl₂]Cl | - | - | Cis-octahedral cation | mdpi.comsoton.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of dcpm complexes in solution. Both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) for Ligand-Anion Interactions

¹H NMR spectroscopy is highly sensitive to the chemical environment of the protons within a molecule. In the context of dcpm complexes, it is a powerful technique for probing interactions between the ligand framework and anions. nih.govhku.hk This is especially relevant in the design of anion sensors.

For example, in a series of dinuclear gold(I) thiolate complexes containing dcpm and urea (B33335) receptors, ¹H NMR titration studies were used to determine the anion-binding constants. nih.govhku.hk The addition of anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) resulted in noticeable changes in the chemical shifts of the urea N-H protons, indicating a direct interaction. nih.govhku.hk These changes are attributed to the formation of hydrogen bonds between the urea moiety and the anion. The data from these titrations fit well to a 1:1 binding model, allowing for the quantification of the binding affinity. nih.govhku.hk

The following table presents a summary of the anion selectivity and binding affinity trends observed for some of these gold(I) complexes:

| Complex | Anion Selectivity Trend | Key Observation | Reference |

| Complex 1 (with NO₂ group) | F⁻ > AcO⁻ > H₂PO₄⁻ > Cl⁻ ≈ Br⁻ ≈ I⁻ | Higher binding affinity for anions compared to complexes 2 and 3. | nih.govhku.hk |

| Complex 2 | F⁻ > AcO⁻ > H₂PO₄⁻ > Cl⁻ ≈ Br⁻ ≈ I⁻ | Consistent with the trend in anion basicity. | nih.govhku.hk |

These studies demonstrate the utility of ¹H NMR in elucidating the specific sites of interaction and the relative strengths of binding between the host complex and various guest anions. nih.govhku.hk

Electronic Absorption Spectroscopy for Photophysical Property Assessment

Electronic absorption spectroscopy, also known as UV-Visible spectroscopy, provides valuable insights into the electronic structure and photophysical properties of dcpm complexes. nih.govhku.hk The absorption of light by these complexes corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. The wavelengths and intensities of these absorptions are characteristic of the complex and can be used to identify and quantify it.

In the study of dinuclear gold(I) thiolate complexes with dcpm and urea receptors, electronic absorption spectroscopy was used in conjunction with ¹H NMR to determine anion-binding constants. nih.govhku.hk The addition of certain anions to solutions of these complexes led to significant changes in their absorption spectra. For instance, one complex exhibited a dramatic color change from yellow to red upon the addition of fluoride, indicating a strong interaction that perturbs the electronic structure of the complex. nih.govhku.hk

Furthermore, the photophysical properties of these complexes, such as luminescence, are directly related to their electronic structure. Some dcpm-containing gold(I) complexes display intense and long-lived luminescence, particularly in the solid state or in a frozen glass at 77 K. nih.govhku.hk This emission is often red-shifted compared to the solution spectrum at room temperature, suggesting the presence of intermolecular interactions, such as Au-Au interactions, in the aggregated state. nih.govhku.hk

The table below highlights the photophysical properties of a selected dcpm-containing gold(I) complex:

| Complex | Emission Color | Emission Wavelength (nm) | Conditions | Implied Interaction | Reference |

| Complex 3 | Orange-red | ~620 | Solid state and glass state at 77 K | Au-Au interactions | nih.govhku.hk |

Resonance Raman Spectroscopy for Excited State Characterization

Resonance Raman spectroscopy is a powerful vibrational spectroscopy technique that can provide detailed information about the structure of a molecule in its electronically excited state. hku.hkacs.org By tuning the wavelength of the excitation laser to coincide with an electronic absorption band of the molecule, the intensities of certain vibrational modes are selectively enhanced. These enhanced modes are typically those that are coupled to the electronic transition, meaning they represent vibrations along the coordinates that the molecule distorts along upon excitation.

A resonance Raman investigation of the dinuclear gold(I) complex Au₂(dcpm)₂₂ provided the first experimental evidence for the 5dσ* → 6pσ electronic transition in such compounds. hku.hkacs.org The resonance Raman spectra, obtained by exciting into the lowest energy dipole-allowed absorption band, showed enhancement of the Au-Au stretching vibration. hku.hkacs.org An intensity analysis of these spectra allowed for the estimation of the structural changes that occur in the excited state relative to the ground state. hku.hkacs.org Specifically, it was determined that the Au-Au bond shortens upon electronic excitation, indicating a stronger metal-metal bond in the excited state. acs.org

This technique has also been applied to other related phosphine-bridged dimeric complexes, such as those of palladium and platinum, further confirming that the metal-metal bond is strengthened in the excited state. acs.org

| Compound | Spectroscopic Technique | Key Finding | Reference |

| Au₂(dcpm)₂₂ | Resonance Raman Spectroscopy | Experimental proof of the 5dσ* → 6pσ electronic transition; estimation of excited-state structural changes. | hku.hkacs.org |

| Pd₂(dppm)₃ and Pt₂(dppm)₃ | Time-Resolved Resonance Raman Spectroscopy | The metal-metal bond shortens by ~0.1 Å upon electronic excitation. | acs.org |

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| dcpm | Bis(dicyclohexylphosphino)methane |

| dppm | Bis(diphenylphosphino)methane |

| dppmO₂ | Bis(diphenylphosphino)methane dioxide |

| F⁻ | Fluoride |

| AcO⁻ | Acetate |

| H₂PO₄⁻ | Dihydrogen phosphate |

| Cl⁻ | Chloride |

| Br⁻ | Bromide |

| I⁻ | Iodide |

| NO₂ | Nitro group |

| Au₂(dcpm)₂₂ | Bis(this compound)digold(I) diperchlorate |

| β-Au₂(μ-dppm)₂Br₂·2CH₂Cl₂ | beta-Bis(μ-bis(diphenylphosphino)methane)dibromodigold(I) di(dichloromethane) solvate |

| Pt(phen)(dppm)₂ | (1,10-Phenanthroline)(bis(diphenylphosphino)methane)platinum(II) hexafluorophosphate |

| Pt(phq)(dppm) | (2-Phenylquinoline)(bis(diphenylphosphino)methane)platinum(II) hexafluorophosphate |

| Pt(phpy)(dppm) | (2-Phenylpyridine)(bis(diphenylphosphino)methane)platinum(II) hexafluorophosphate |

| [Pt(bph)(dppm)] | (2,2'-Biphenyl)(bis(diphenylphosphino)methane)platinum(II) |

| [Ce(dppmO₂)₄]Cl₃ | Tetrakis(bis(diphenylphosphino)methane dioxide)cerium(III) chloride |

| [Yb(dppmO₂)₃Cl]Cl₂ | Chlorotris(bis(diphenylphosphino)methane dioxide)ytterbium(III) chloride |

| [Lu(dppmO₂)₂Cl₂]Cl | Dichlorobis(bis(diphenylphosphino)methane dioxide)lutetium(III) chloride |

| Pd₂(dppm)₃ | Tris(bis(diphenylphosphino)methane)dipalladium(0) |

| Pt₂(dppm)₃ | Tris(bis(diphenylphosphino)methane)diplatinum(0) |

Computational and Theoretical Investigations of Bis Dicyclohexylphosphino Methane Complexes

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of organometallic compounds, including those containing the dcpm ligand. nih.govmdpi.com DFT allows for the modeling of electronic structures and the prediction of reactivity by calculating the electron density of a system, which is computationally less demanding than solving the many-electron Schrödinger equation directly. ucsf.edu This approach aids in designing new catalysts and optimizing reaction conditions by predicting activation energies, geometric structures, and reaction pathways. mdpi.com

Detailed DFT studies on various organometallic complexes have demonstrated the power of this method to unravel reaction mechanisms. For instance, investigations into the protonolysis of dimethylplatinum(II) complexes have used DFT to explore different mechanistic pathways, such as direct one-step proton attack or a stepwise oxidative-addition/reductive-elimination sequence. nih.gov Such calculations reveal that the preferred mechanism can be influenced by the nature of the ancillary ligands and the solvent, highlighting the nuanced insights that DFT can provide. nih.gov

In the context of complexes featuring closely spaced metal centers, which are common with bridging ligands like dcpm, specialized DFT-based analysis methods are employed to characterize the nature of the interactions. These methods include:

Atoms in Molecules (AIM): This method analyzes the topology of the electron density to define atoms and the bonds between them.

Electron Localization Function (ELF): ELF provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron, which helps to distinguish different types of chemical bonds and lone pairs.

Non-Covalent Interaction (NCI) analysis: This technique is used to visualize and characterize weak and non-covalent interactions, which are crucial in understanding metallophilic interactions.

Natural Bond Orbital (NBO): NBO analysis translates the complex calculated wavefunctions into a language of localized bonds, lone pairs, and atomic orbitals, providing insights into donor-acceptor interactions.

Quantum chemical calculations on heterobimetallic d⁸-d¹⁰ complexes have utilized these tools to provide theoretical support for the existence of attractive metal-metal interactions, showing that their character can range from purely non-covalent to having significant electron-shared (covalent) character. nih.gov

Theoretical Analysis of Metal-Metal Interactions in d¹⁰ Systems

Weak attractive interactions between closed-shell d¹⁰ metal ions, often termed metallophilic interactions, have been a subject of intense research due to their influence on the structural and photophysical properties of multinuclear complexes. rsc.org The dcpm ligand, with its ability to bridge two metal centers and enforce proximity, facilitates the study of these interactions. Theoretical calculations have been instrumental in quantifying the strength and nature of these metal-metal bonds.

Studies on heterobimetallic d⁸-d¹⁰ complexes bridged by dcpm, such as [M'M''(μ-dcpm)₂(CN)₂]⁺ (where M' = Pt, Pd and M'' = Cu, Ag, Au), have shown that the metal-metal distances observed in X-ray crystal structures are shorter than the sum of their van der Waals radii, suggesting an attractive interaction. acs.orgnih.gov Ab initio calculations at the MP2 level for a model dimer, [trans-Pt(PH₃)₂(CN)₂−Au(PH₃)₂⁺], revealed an attractive interaction energy of approximately 0.45 eV. acs.orgnih.gov This theoretical result supports the experimental observation that these interactions are significant enough to influence the electronic properties of the complexes. nih.gov

Further investigations have focused on binuclear d¹⁰-d¹⁰ complexes of the type [M₂(dcpm)₂]²⁺ (M = Au, Ag, Cu). A comparative study using resonance Raman intensity analysis provided estimates of the structural changes that occur upon electronic excitation. researchgate.net The analysis indicated that for the gold complex, [Au₂(dcpm)₂]²⁺, the Au-Au bond is very similar in the ground and the ¹[dσ*pσ] excited state. In contrast, the copper complex, [Cu₂(dcpm)₂]²⁺, which features weaker metal-metal bonding, shows more significant differences between the ground and excited states. researchgate.net These findings underscore the utility of combining spectroscopic techniques with theoretical analysis to probe the subtleties of metal-metal bonding in both ground and excited electronic states.

The strength of these d¹⁰-d¹⁰ interactions is comparable to that of hydrogen bonds and is attributed to a combination of relativistic effects and electron correlation. rsc.org Theoretical studies at various levels of sophistication are crucial for accurately describing these van der Waals-type interactions and understanding their contribution to the unique properties of these multinuclear systems. rsc.org

Table of Computational Data for Selected dcpm Complexes

| Complex | Metal Centers | Computational Method | Calculated Parameter | Value | Reference |

|---|---|---|---|---|---|

| [trans-Pt(PH₃)₂(CN)₂−Au(PH₃)₂⁺] (Model) | Pt(II)-Au(I) | MP2 | Interaction Energy | ~0.45 eV | acs.org, nih.gov |

| [Au₂(dcpm)₂]²⁺ | Au(I)-Au(I) | Resonance Raman Analysis | M-M bond change in excited state | Very similar to ground state | researchgate.net |

| [Cu₂(dcpm)₂]²⁺ | Cu(I)-Cu(I) | Resonance Raman Analysis | M-M bond change in excited state | Significantly different from ground state | researchgate.net |

Photophysical Properties and Luminescence Studies of Bis Dicyclohexylphosphino Methane Complexes

Luminescence of Gold(I) Thiolate Complexes

Dinuclear gold(I) thiolate complexes containing the bis(dicyclohexylphosphino)methane ligand have been a subject of significant research due to their intriguing luminescent properties, which are highly sensitive to their structural and environmental conditions.

Solid-State and Low-Temperature Luminescence Behavior

A series of dinuclear gold(I) thiolate complexes featuring this compound and urea-functionalized thiolates have been synthesized and their photophysical properties investigated. nih.govhku.hkresearchgate.net One such complex, which incorporates a specific urea (B33335) receptor, is non-luminescent in dichloromethane (B109758) solution at room temperature. However, it exhibits intense and long-lived orange-red luminescence in the solid state and in a glassy matrix at 77 K, with an emission maximum at approximately 620 nm. nih.govhku.hkresearchgate.net This dramatic change in luminescence from solution to the solid state and at low temperatures is a hallmark of many gold(I) complexes and is often attributed to the formation of intermolecular interactions in the condensed phase. nih.govhku.hkresearchgate.net

The observed luminescence is considerably red-shifted compared to the absorption bands, suggesting a phosphorescent origin from a triplet excited state. The long lifetime of the emission further supports this assignment.

Influence of Aurophilic Interactions on Luminescence

The significant shift in the emission wavelength and the appearance of intense luminescence in the solid state and at low temperatures strongly point to the presence of intermolecular gold(I)-gold(I) interactions, commonly referred to as aurophilic interactions. nih.govhku.hkresearchgate.net In dilute solutions, the individual complex molecules are isolated, and these interactions are absent. However, in the solid state or in a frozen glass, the molecules are forced into closer proximity, allowing for the formation of Au···Au contacts. nih.govhku.hkresearchgate.net

These aurophilic interactions can stabilize the excited state, leading to a lower energy emission (a red shift) and often an increase in the luminescence quantum yield. The luminescence in these gold(I) thiolate complexes is therefore highly dependent on the molecular packing and the presence of these weak, yet significant, metal-metal interactions. While computational studies on related gold(I) phosphine (B1218219) thiolate complexes sometimes suggest that intraligand charge transfer processes are responsible for emissions, the dramatic solvatochromic and rigidochromic effects observed in these dcpm-containing systems underscore the critical role of aurophilic interactions in their photophysical behavior. rsc.orgresearchgate.net The interplay between the ligand-centered and metal-centered excited states, modulated by aurophilic interactions, is a key feature of the luminescence in these systems.

Phosphorescence of Copper(I) Clusters

Copper(I) clusters bridged by this compound and halide ligands represent another class of luminescent materials where the interplay of structure and photophysics is prominent. These clusters often exhibit intense and long-lived phosphorescence.

| Complex | Emission Maximum (λmax, nm) | Emission Quantum Yield (Φ) at Room Temperature |

|---|---|---|

| Cu₂(dcpm)₂(CH₃CN)₂₂ | 460 | 0.26 |

| Cu₂(dcpm)₂₂ | 377 (weak), 474 (intense) | 0.42 |

| [(CuI)₃(dcpm)₂] | 626 | 0.11 |

| [(CuI)₄(dcpm)₂] | 590 | 0.12 |

| [(CuI)₂(dcpm)₂] | 456 | 0.56 |

Correlation with Cuprophilic Interactions and Coordination Geometry

The significant variation in the emission properties among these copper(I) clusters suggests that both the coordination environment around the copper(I) centers and the presence of copper(I)-copper(I) (cuprophilic) interactions play a crucial role in determining their excited-state properties. nih.gov X-ray crystal structure analyses of these complexes reveal a range of Cu···Cu distances. For example, the trinuclear cluster [(CuI)₃(dcpm)₂] exhibits the shortest Cu···Cu distance of 2.475(1) Å in this series. nih.gov

The correlation between the Cu···Cu distance and the emission energy is not always straightforward and is also influenced by the coordination geometry at the copper centers (e.g., tetrahedral, trigonal planar). However, the presence of these cuprophilic interactions is believed to influence the nature of the emissive excited state, which is often described as a metal-to-ligand charge transfer (MLCT) state mixed with a metal-cluster-centered (MCC) character. The iodide ligands also play a significant role in the photophysical properties, with the copper-iodide moiety being recognized as a key component in facilitating phosphorescence. rsc.org The differences in emission energies and quantum yields across the series of copper(I)-dcpm-iodide clusters can be attributed to the unique interplay of the Cu···Cu interactions and the specific coordination geometry of each cluster, which dictates the energy levels of the frontier molecular orbitals involved in the emissive process. nih.gov

Anion Recognition and Sensing Applications of Bis Dicyclohexylphosphino Methane Containing Systems

Design Principles for Bis(dicyclohexylphosphino)methane-Containing Receptors

The design of effective anion receptors based on this compound hinges on the principle of integrating the dcpm ligand into a larger supramolecular architecture that incorporates specific anion-binding functionalities. The dcpm ligand itself, being a poor anion binder, acts as a structural component, often in coordination with metal centers, to create a well-defined molecular cleft or cavity.

A prominent strategy involves the use of dcpm in the synthesis of dinuclear metal complexes, where the dcpm ligand bridges two metal ions. This creates a rigid platform onto which other ligands with anion recognition capabilities can be installed. For instance, dinuclear gold(I) thiolate complexes featuring a bridging dcpm ligand have been designed to incorporate urea (B33335) groups Current time information in Burleigh County, US.. The urea moieties, with their capacity for hydrogen bonding, serve as the primary anion binding sites. The dcpm ligand, in this context, ensures the correct spatial arrangement of the two urea groups, pre-organizing the receptor for effective anion encapsulation.

The electronic properties of the receptor can be finely tuned to enhance anion affinity. By introducing electron-withdrawing groups into the receptor's framework, the acidity of the hydrogen-bond donors can be increased, leading to stronger interactions with anions. In the case of the aforementioned dinuclear gold(I) complexes, the incorporation of a nitro (NO₂) group on the urea-containing component was found to significantly enhance the receptor's affinity for anions, particularly fluoride (B91410) Current time information in Burleigh County, US..

Selectivity and Sensitivity in Anion Binding

In dcpm-based receptors that utilize hydrogen bonding as the primary mode of anion recognition, the selectivity often correlates with the basicity of the anion. For example, a series of dinuclear gold(I) thiolate complexes with a bridging dcpm ligand and urea functionalities exhibited a selectivity trend of F⁻ > AcO⁻ > H₂PO₄⁻ > Cl⁻ ≈ Br⁻ ≈ I⁻ Current time information in Burleigh County, US.. This order is consistent with the decreasing basicity of the anions, indicating that the strength of the hydrogen bonds formed between the urea protons and the anion is a key determinant of binding affinity.

The sensitivity of these receptors can be exceptionally high, with the ability to detect anions at low concentrations. The binding constants (Ka), which quantify the strength of the host-guest interaction, have been determined for these systems through spectroscopic titrations. The introduction of an electron-withdrawing nitro group into the receptor structure not only enhances selectivity but also significantly increases the binding constants for anions Current time information in Burleigh County, US..

The following interactive table summarizes the binding constants for two dinuclear gold(I) thiolate complexes containing a this compound ligand, illustrating the impact of an electron-withdrawing group on anion affinity.

| Complex | Anion | Binding Constant (Ka / M⁻¹) | Reference |

|---|---|---|---|

| Complex with NO₂ group | F⁻ | 1.2 x 10⁴ | Current time information in Burleigh County, US. |

| Complex with NO₂ group | AcO⁻ | 1.8 x 10³ | Current time information in Burleigh County, US. |

| Complex with NO₂ group | H₂PO₄⁻ | 4.5 x 10² | Current time information in Burleigh County, US. |

| Complex without NO₂ group | F⁻ | 3.2 x 10³ | Current time information in Burleigh County, US. |

| Complex without NO₂ group | AcO⁻ | 4.1 x 10² | Current time information in Burleigh County, US. |

| Complex without NO₂ group | H₂PO₄⁻ | 1.2 x 10² | Current time information in Burleigh County, US. |

The data clearly show that the complex featuring the electron-withdrawing nitro group exhibits significantly higher binding constants for all tested anions compared to the analogous complex without this group, highlighting the tunability of these dcpm-based systems.

Mechanisms of Anion-Induced Spectroscopic Changes

A key feature of anion receptors based on this compound is their ability to produce a measurable spectroscopic response upon anion binding. These changes, which can be colorimetric or fluorometric, are the basis for their application as sensors. The mechanisms underlying these spectroscopic changes are rooted in the electronic perturbations that occur within the receptor upon complexation with an anion.

In many dcpm-containing systems, anion binding leads to a distinct color change. For example, a dinuclear gold(I) thiolate complex incorporating a nitro-substituted urea group displays a dramatic color change from yellow to red upon the addition of fluoride ions Current time information in Burleigh County, US.. This colorimetric response is a result of a significant alteration in the electronic structure of the receptor. The binding of the highly basic fluoride ion to the acidic urea protons can lead to deprotonation or strong hydrogen bonding, which in turn modulates the energy of the electronic transitions within the molecule. This can cause a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift), resulting in the observed color change. Such changes can be readily monitored using UV-Vis absorption spectroscopy.

Luminescence is another property that can be modulated by anion binding. Some dcpm-containing complexes are luminescent, and the intensity or lifetime of their emission can be altered in the presence of specific anions. This phenomenon, known as luminescence quenching or enhancement, can be a highly sensitive detection method bgsu.edu. The mechanism of luminescence change often involves an interaction between the bound anion and the fluorophore of the receptor. This can occur through several pathways, including photoinduced electron transfer (PET) or an alteration of the energy levels of the excited state. For instance, the binding of an anion can introduce new non-radiative decay pathways for the excited state, leading to a decrease in luminescence intensity (quenching).

The binding process and the resulting spectroscopic changes can be meticulously studied using various techniques. ¹H NMR spectroscopy is a powerful tool for elucidating the binding mode, as the chemical shifts of the protons involved in hydrogen bonding with the anion will typically change upon complexation nih.govnih.gov. Electronic absorption and emission spectroscopy are used to quantify the changes in color and luminescence, respectively, and to determine the binding constants of the host-guest interactions Current time information in Burleigh County, US..

Structure Function Relationships in Bis Dicyclohexylphosphino Methane Chemistry

Influence of Ligand Modifications on Photophysical and Anion-Binding Properties

The photophysical and anion-binding capabilities of metal complexes containing bis(dicyclohexylphosphino)methane can be significantly altered through strategic modifications of the ligand framework. Research has demonstrated that the introduction of functional moieties, such as urea (B33335) receptors, onto the ligand scaffold of dinuclear gold(I) thiolate complexes containing dcpm, creates a platform for studying these phenomena. nih.gov

The nature of the linker connecting the thiolate group to the urea receptor, as well as the electronic environment of the urea moiety itself, has a profound impact on the resulting complex's properties. nih.gov For instance, the presence of an electron-withdrawing nitro (NO₂) group on the urea moiety can enhance the acidity of the urea protons, leading to stronger interactions with anions. nih.gov This modification has been shown to induce high selectivity and sensitivity for the fluoride (B91410) anion (F⁻), resulting in a distinct color change from yellow to red upon binding. nih.gov

The anion-binding selectivity of these modified dcpm complexes often follows the trend of anion basicity. nih.gov A common selectivity trend observed is F⁻ > AcO⁻ > H₂PO₄⁻ > Cl⁻ ≈ Br⁻ ≈ I⁻. nih.gov The binding affinities, quantified by binding constants determined through electronic absorption and ¹H NMR spectroscopy titrations, typically fit a 1:1 binding model between the complex and the anion. nih.gov

| Complex Modification | Key Finding | Anion Selectivity Trend |

| Introduction of an electron-withdrawing NO₂ group to the urea moiety | High selectivity and sensitivity for F⁻, with a visible color change. nih.gov | F⁻ > AcO⁻ > H₂PO₄⁻ > Cl⁻ ≈ Br⁻ ≈ I⁻ nih.gov |

| Modification of the linker between the thiolate and urea group | Influences both photophysical and anion-binding properties. nih.gov | Consistent with anion basicity. nih.gov |

| General urea-functionalized dcpm gold(I) thiolate complexes | Anion binding is a key feature, with affinities dependent on the urea's electronic environment. nih.gov | F⁻ > AcO⁻ > H₂PO₄⁻ > Cl⁻ ≈ Br⁻ ≈ I⁻ nih.gov |

Furthermore, the photophysical properties are also subject to these modifications. For example, a dcpm-containing gold(I) thiolate complex with a specific urea receptor displayed intense, long-lived orange-red luminescence at approximately 620 nm in the solid and glassy states at 77 K. This emission is considerably red-shifted compared to its emission in a dichloromethane (B109758) solution at room temperature, suggesting the presence of gold-gold (Au-Au) interactions in the aggregated state. nih.gov

Correlation between Metal-Metal Interactions and Excited State Properties

In binuclear and polynuclear metal complexes bridged by this compound, the interactions between the metal centers play a crucial role in defining the properties of their excited states. For d¹⁰ metal complexes, such as those of gold(I), silver(I), and copper(I), the presence of short metal-metal distances can lead to the formation of a dσ* highest occupied molecular orbital (HOMO) and a pσ lowest unoccupied molecular orbital (LUMO). The transition between these orbitals, the dσ*→pσ transition, is often the lowest energy dipole-allowed absorption. researchgate.net

Spectroscopic investigations, particularly resonance Raman spectroscopy, have been employed to probe the structural changes in the ¹[dσ*pσ] excited state relative to the ground state in [M₂(dcpm)₂]²⁺ complexes (where M = Au, Ag, Cu). researchgate.net These studies reveal that the strength of the metal-metal bond can differ significantly between the ground and excited states, and this difference is metal-dependent. For instance, in [Au₂(dcpm)₂]²⁺, the metal-metal bond lengths are found to be very similar in the ground and excited states. researchgate.net In contrast, for [Cu₂(dcpm)₂]²⁺, which exhibits weaker metal-metal bonding, the structural differences between the ground and excited states are more significant. researchgate.net

The nature of the counterion can also influence the excited state properties. For example, binuclear gold(I) complexes with dcpm ligands display intense phosphorescence. nih.gov In the solid state, complexes with non-coordinating anions like ClO₄⁻, PF₆⁻, and CF₃SO₃⁻ exhibit high-energy UV emission assigned to the intrinsic ³[dσ*pσ] excited state of the [Au₂(dcpm)₂]²⁺ cation. nih.gov However, in the presence of coordinating anions like Cl⁻, SCN⁻, or I⁻, or in coordinating solvents like acetonitrile (B52724), a lower-energy visible emission is observed. nih.gov This is attributed to the formation of an adduct between the triplet excited state and the anion or solvent molecule. nih.gov

| Complex | Metal-Metal Bond Change (Ground vs. Excited State) | Emission Characteristics |

| [Au₂(dcpm)₂]²⁺ | Very similar bond lengths. researchgate.net | High-energy UV emission from ³[dσ*pσ] state in the solid state with non-coordinating anions. nih.gov |

| [Cu₂(dcpm)₂]²⁺ | Significant difference in bond lengths. researchgate.net | N/A |

| [Ag₂(dcpm)₂]²⁺ | N/A | N/A |

| [Au₂(dcpm)₂]²⁺ in acetonitrile | N/A | Intense phosphorescence from an excited state adduct with the solvent. nih.gov |

| [Au₂(dcpm)₂Cl]⁺ | N/A | Both high-energy UV and low-energy visible emissions at room temperature in the solid state. nih.gov |

Stereoelectronic Effects on Catalytic Activity and Selectivity

The catalytic performance of metal complexes is profoundly influenced by the stereoelectronic properties of their ligands. dalalinstitute.com For phosphine (B1218219) ligands like this compound, these properties can be systematically tuned by modifying the substituents on the phosphorus atoms. dalalinstitute.com The term "stereoelectronic effects" encompasses the combined influence of the ligand's steric bulk and its electronic donating or withdrawing nature on the reactivity and selectivity of the metal center. nih.gov

The steric properties of a phosphine ligand are often quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center. openochem.org The dicyclohexyl groups in dcpm impart significant steric bulk. This bulk can influence the coordination number of the metal, often leading to the formation of coordinatively unsaturated complexes that are highly active catalysts. libretexts.org Furthermore, steric hindrance can direct the approach of substrates to the metal center, thereby controlling the selectivity of the catalytic reaction. openochem.org

The electronic properties of phosphine ligands are related to their ability to donate electron density to the metal (σ-donation) and accept electron density from the metal into anti-bonding orbitals (π-acceptance). openochem.orgwikipedia.org Alkylphosphines, such as dcpm with its cyclohexyl groups, are generally stronger σ-donors compared to arylphosphines. libretexts.org The electron-donating nature of dcpm can increase the electron density at the metal center, which can, in turn, influence its reactivity in processes like oxidative addition and reductive elimination, key steps in many catalytic cycles. libretexts.org

The design of chiral phosphine ligands, where stereoelectronic effects are precisely controlled, has led to significant advances in asymmetric catalysis. For example, the development of conformationally defined, electron-rich, P-chiral bisphosphine ligands has enabled highly enantioselective hydrogenations of challenging substrates. nih.gov While dcpm itself is not chiral, the principles of using stereoelectronic effects to control catalytic outcomes are directly applicable to understanding its role in catalysis. The small bite angle of dcpm has also been identified as an important factor in certain catalytic reactions, such as hydroacylation. hw.ac.uk

Ligand Design Principles for Tunable Properties

The versatility of phosphine ligands, including this compound, in coordination chemistry and catalysis stems from the ability to systematically tune their properties through rational ligand design. libretexts.orgfiveable.me The primary handles for this tuning are the steric and electronic characteristics of the substituents on the phosphorus atoms. dalalinstitute.com

Electronic Tuning: The electron-donating or -withdrawing nature of the substituents directly modulates the electron density on the phosphorus atom and, consequently, on the metal center to which it is coordinated. libretexts.org For instance, replacing the alkyl groups of dcpm with more electronegative groups, such as aryl or fluoro groups, would decrease the ligand's σ-donor strength and increase its π-acceptor character. openochem.orgumb.edu This electronic modulation can have a profound effect on the reactivity of the metal complex, influencing its catalytic activity and the stability of various oxidation states. fiveable.me

Steric Tuning: The size of the substituents on the phosphorus atoms determines the steric bulk of the ligand, which is a critical parameter in controlling the coordination environment of the metal center. openochem.org The use of bulky substituents, like the cyclohexyl groups in dcpm, can prevent the coordination of multiple ligands, leading to the formation of coordinatively unsaturated and catalytically active species. libretexts.org Steric bulk also plays a crucial role in dictating the selectivity of catalytic reactions by controlling the access of substrates to the active site. openochem.org

Bite Angle: For chelating phosphines like dcpm, the bite angle—defined as the P-M-P angle—is another important design parameter. libretexts.org The methylene (B1212753) bridge in dcpm results in a small bite angle, which can enforce specific geometries on the metal center and influence the pathways of catalytic reactions like reductive elimination. hw.ac.uk

By systematically varying these parameters—substituent electronics, steric bulk, and chelate bite angle—chemists can design ligands with tailored properties for specific applications in areas such as homogeneous catalysis and materials science. fiveable.meethernet.edu.et Pincer ligands, which often incorporate phosphine donors, are a prime example of how ligand design can lead to highly active and stable catalysts by controlling the coordination geometry and providing a robust framework. researchgate.net

Substrate-Binding Reactions in Excited States

Binuclear metal complexes bridged by this compound can exhibit fascinating reactivity in their excited states, including the ability to bind substrates. This phenomenon has been studied in detail for dinuclear gold(I) complexes of the type [Au₂(dcpm)₂]²⁺. nih.gov

Upon photoexcitation, these complexes populate a long-lived triplet excited state, specifically the ³[dσpσ] state. nih.gov In non-coordinating environments, this excited state decays via phosphorescence. However, in the presence of potential substrates, such as halide anions (X⁻), the excited state can undergo a binding reaction to form an excited-state adduct, [Au₂(dcpm)₂X]⁺. nih.gov This process is often accompanied by a change in the emission properties of the complex. For example, the high-energy UV emission of the intrinsic ³[dσ*pσ] state is quenched and replaced by a lower-energy visible emission from the excited-state adduct. nih.gov

Time-resolved absorption spectroscopy has provided direct evidence for these excited-state binding reactions. The triplet-state difference absorption spectra of [Au₂(dcpm)₂]²⁺ in acetonitrile show a band at 350 nm, corresponding to the un-complexed excited state, and another absorption at lower energy (395-420 nm) whose intensity depends on the concentration of the halide ion. nih.gov This lower-energy absorption is assigned to the [Au₂(dcpm)₂X]⁺* adduct. nih.gov